tert-Butyl ((1,2,3,4-tetrahydroisoquinolin-7-yl)methyl)carbamate
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Overview
Description
tert-Butyl ((1,2,3,4-tetrahydroisoquinolin-7-yl)methyl)carbamate is a chemical compound with the molecular formula C14H22N2O2 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((1,2,3,4-tetrahydroisoquinolin-7-yl)methyl)carbamate typically involves the reaction of 1,2,3,4-tetrahydroisoquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((1,2,3,4-tetrahydroisoquinolin-7-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
tert-Butyl ((1,2,3,4-tetrahydroisoquinolin-7-yl)methyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism by which tert-Butyl ((1,2,3,4-tetrahydroisoquinolin-7-yl)methyl)carbamate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, to modulate their activity. The compound may influence various signaling pathways, leading to changes in cellular function .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (1,2,3,4-tetrahydroisoquinolin-4-yl)carbamate
- tert-Butyl (1,2,3,4-tetrahydroquinolin-4-yl)carbamate hydrochloride
- tert-Butyl (7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)carbamate
Uniqueness
tert-Butyl ((1,2,3,4-tetrahydroisoquinolin-7-yl)methyl)carbamate is unique due to its specific substitution pattern on the isoquinoline ring. This structural feature may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C15H22N2O2 |
---|---|
Molecular Weight |
262.35 g/mol |
IUPAC Name |
tert-butyl N-(1,2,3,4-tetrahydroisoquinolin-7-ylmethyl)carbamate |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-9-11-4-5-12-6-7-16-10-13(12)8-11/h4-5,8,16H,6-7,9-10H2,1-3H3,(H,17,18) |
InChI Key |
YMDQKNBSGWYJNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC2=C(CCNC2)C=C1 |
Origin of Product |
United States |
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